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This guide provides a comprehensive comparison of the efficacy of Mavacamten in

hypertrophic cardiomyopathy (HCM), with a specific focus on patient populations without

sarcomere mutations, primarily represented by those with non-obstructive hypertrophic

cardiomyopathy (nHCM). The document summarizes key clinical trial data, details experimental

protocols, and contrasts Mavacamten with alternative therapeutic strategies.

Executive Summary
Mavacamten, a first-in-class cardiac myosin inhibitor, has demonstrated significant efficacy in

treating symptomatic obstructive hypertrophic cardiomyopathy (oHCM). However, its role in the

treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), a phenotype that includes a

substantial portion of patients without identifiable sarcomere mutations, is not supported by

recent pivotal clinical trial data. The Phase 3 ODYSSEY-HCM trial, the largest study in this

patient population to date, did not meet its primary endpoints of improving patient-reported

health status or exercise capacity. In contrast, earlier Phase 2 data from the MAVERICK-HCM

trial showed favorable changes in biomarkers of myocardial wall stress and injury, suggesting a

potential physiological effect. This guide will delve into the data from these key trials and

compare Mavacamten's performance with established and emerging alternative therapies for

nHCM.
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Mavacamten: Mechanism of Action
Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2]

By reducing the number of actin-myosin cross-bridges, it decreases the excessive contractility

that is a hallmark of hypertrophic cardiomyopathy.[2] This mechanism of action is intended to

improve diastolic function and reduce the hypercontractile state, irrespective of the underlying

genetic cause.

Mavacamten in Non-Obstructive Hypertrophic
Cardiomyopathy: Clinical Trial Data
The efficacy of Mavacamten in nHCM has been primarily evaluated in two key clinical trials: the

Phase 2 MAVERICK-HCM trial and the Phase 3 ODYSSEY-HCM trial. While many patients

with nHCM may have non-sarcomere mutations, it is important to note that a direct correlation

in these trial populations has not been explicitly detailed in published results. However, 43% of

patients in the ODYSSEY-HCM trial had a family history of HCM, suggesting a significant

genetic component.[3]

Table 1: Quantitative Efficacy Data from Mavacamten
Clinical Trials in nHCM
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Endpoint
MAVERICK-HCM (Phase 2)
[2][4]

ODYSSEY-HCM (Phase 3)
[5][6]

Primary Endpoint(s) Safety and Tolerability

Dual Primary: 1. Change in

KCCQ-23 Clinical Summary

Score (CSS) from baseline to

week 48 2. Change in peak

oxygen consumption (pVO₂)

from baseline to week 48

Primary Endpoint Results Well-tolerated
Did not meet statistical

significance

Change in KCCQ-23 CSS Not a primary efficacy endpoint

Mavacamten: +13.1 points

Placebo: +10.4 points

(Difference: 2.7; 95% CI: -0.1

to 5.6; p=0.056)

Change in pVO₂ (mL/kg/min) Not a primary efficacy endpoint

Mavacamten: +0.52 mL/kg/min

Placebo: +0.05 mL/kg/min

(Difference: 0.47; 95% CI:

-0.03 to 0.98; p=0.066)

Key Secondary/Exploratory

Endpoints

Change in NT-proBNP
Mavacamten: -53% Placebo:

+1% (p=0.0005)

Data on secondary endpoints

not fully available.

Change in cardiac Troponin I
Mavacamten: -34% Placebo:

+4% (p=0.009)

Data on secondary endpoints

not fully available.

Composite Functional

Endpoint

Mavacamten: 35% achieved

Placebo: 21% achieved (Not

statistically significant)

Not reported as a primary or

key secondary endpoint.

Experimental Protocols
MAVERICK-HCM (Phase 2)

Study Design: A multicenter, double-blind, placebo-controlled, dose-ranging study.[4]
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Participants: 59 adults with symptomatic nHCM (NYHA class II/III), LVEF ≥55%, and NT-

proBNP ≥300 pg/mL.[4]

Intervention: Participants were randomized 1:1:1 to receive one of two target plasma

concentrations of Mavacamten or placebo for 16 weeks.[2]

Key Assessments: Safety and tolerability were the primary objectives. Exploratory efficacy

endpoints included changes in biomarkers (NT-proBNP, cardiac troponin I), a composite

functional endpoint (change in pVO₂ and NYHA class), and patient-reported outcomes.[7]

ODYSSEY-HCM (Phase 3)
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 201

international sites.[3]

Participants: 580 adults with symptomatic nHCM (NYHA class II or III).[5]

Intervention: Mavacamten (starting at 5 mg daily and adjusted based on LVEF) or placebo

for 48 weeks.[6]

Key Assessments:

Kansas City Cardiomyopathy Questionnaire (KCCQ): A 23-item, self-administered

questionnaire that measures the patient's perception of their health status, including

symptoms, physical and social function, and quality of life.[8][9] Scores range from 0 to

100, with higher scores indicating better health.[10]

Cardiopulmonary Exercise Testing (CPET): A noninvasive method used to assess the

integrated response of the cardiovascular, pulmonary, and muscular systems to exercise.

[11] Key parameters include peak oxygen consumption (pVO₂), which reflects maximal

aerobic capacity, and the ventilatory efficiency slope (VE/VCO₂).[12]

Alternative Treatment Strategies for Non-
Obstructive HCM
Given that Mavacamten is not currently recommended for nHCM, it is crucial to consider

alternative therapeutic options.
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Table 2: Comparison of Mavacamten with Alternative
Treatments for nHCM

Treatment Modality Mechanism of Action
Key Efficacy Data/Clinical
Considerations

Mavacamten
Cardiac myosin inhibitor;

reduces hypercontractility.[1]

ODYSSEY-HCM: Did not meet

primary endpoints for

improving symptoms or

exercise capacity in nHCM.[5]

MAVERICK-HCM: Showed

reduction in biomarkers of

myocardial stress and injury.[2]

Beta-Blockers

Negative inotropic and

chronotropic effects; reduce

myocardial oxygen demand.

[13]

First-line therapy for

symptomatic nHCM to improve

diastolic filling and reduce

symptoms.[14][15]

Calcium Channel Blockers

(non-dihydropyridine)

Negative inotropic and

chronotropic effects; improve

diastolic relaxation.[16]

Used as an alternative or in

combination with beta-blockers

for symptom management in

nHCM.[14]

Diuretics
Reduce preload and alleviate

symptoms of congestion.[15]

Used judiciously in patients

with evidence of fluid overload.

[17]

Ninerafaxstat (Investigational)

Partial fatty acid oxidation

inhibitor; shifts myocardial

metabolism to glucose

utilization.[18]

Phase 2 IMPROVE-HCM trial:

Showed good tolerability and

safety, with evidence of

improvements in symptoms

and exercise capacity.[18]

Surgical Myectomy (Apical)
Surgical removal of thickened

apical muscle.[17]

May be considered in highly

selected patients with apical

HCM, severe refractory

symptoms, and a small LV

cavity to improve symptoms.

[17]
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Signaling Pathways and Experimental Workflows
Pathophysiology of Non-Sarcomere Mutation HCM
While sarcomere gene mutations are the most common cause of HCM, a significant number of

cases have other genetic or unknown etiologies.[19] Non-sarcomere HCM can be associated

with various conditions, including RASopathies, which involve mutations in genes of the

Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[20] This pathway is a key

regulator of cell growth and proliferation, and its dysregulation can lead to cardiac hypertrophy.
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Figure 1: Simplified Ras/MAPK signaling pathway in non-sarcomere HCM.

Experimental Workflow for a Clinical Trial in nHCM
The following diagram illustrates a typical workflow for a clinical trial evaluating a novel

therapeutic agent for non-obstructive hypertrophic cardiomyopathy.
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Figure 2: Generalized workflow of a randomized controlled trial for nHCM.

Conclusion
The available evidence does not support the efficacy of Mavacamten in improving symptoms or

exercise capacity in a broad population of patients with non-obstructive hypertrophic
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cardiomyopathy, which includes individuals with non-sarcomere mutations. While the Phase 2

MAVERICK-HCM trial demonstrated encouraging effects on biomarkers of myocardial stress,

the pivotal Phase 3 ODYSSEY-HCM trial failed to meet its primary clinical endpoints.

Therefore, for patients with symptomatic nHCM, current treatment guidelines recommend

standard-of-care therapies such as beta-blockers, calcium channel blockers, and diuretics.[14]

[15] Promising investigational agents that target different pathophysiological pathways, such as

Ninerafaxstat, are currently under investigation and may offer future therapeutic options for this

patient population. Further research is needed to better understand the diverse

pathophysiology of non-sarcomere HCM and to develop targeted therapies for these patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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